molecular formula C9H9NO B009736 1-Pyridin-2-ylbut-3-en-2-one CAS No. 103441-64-1

1-Pyridin-2-ylbut-3-en-2-one

Cat. No. B009736
M. Wt: 147.17 g/mol
InChI Key: RNPQRZOVDQMTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-ylbut-3-en-2-one, also known as 2-Pyridyl-1-butanone, is a chemical compound that belongs to the family of pyridine derivatives. It is a yellowish powder that is soluble in water and ethanol. 1-Pyridin-2-ylbut-3-en-2-one has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-Pyridin-2-ylbut-3-en-2-one is not well understood. However, some studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the function of certain cellular pathways.

Biochemical And Physiological Effects

1-Pyridin-2-ylbut-3-en-2-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Pyridin-2-ylbut-3-en-2-one in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Pyridin-2-ylbut-3-en-2-one. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies could be conducted to optimize its synthesis and to improve its solubility and bioavailability.

Synthesis Methods

There are several methods for synthesizing 1-Pyridin-2-ylbut-3-en-2-one. One of the most common methods is the reaction between 2-bromo-1-butene and 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. This method yields a high purity of the product and is relatively easy to perform.

Scientific Research Applications

1-Pyridin-2-ylbut-3-en-2-one has been extensively studied in various scientific fields. It has been used as a starting material for the synthesis of other compounds with potential biological activities. For example, 1-Pyridin-2-ylbut-3-en-2-one has been used to synthesize pyridine derivatives with anti-inflammatory and anti-cancer activities.

properties

CAS RN

103441-64-1

Product Name

1-Pyridin-2-ylbut-3-en-2-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h2-6H,1,7H2

InChI Key

RNPQRZOVDQMTQW-UHFFFAOYSA-N

SMILES

C=CC(=O)CC1=CC=CC=N1

Canonical SMILES

C=CC(=O)CC1=CC=CC=N1

synonyms

3-Buten-2-one,1-(2-pyridyl)-(6CI)

Origin of Product

United States

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